molecular formula C34H67O10P B1197305 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate CAS No. 61361-72-6

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate

Cat. No.: B1197305
CAS No.: 61361-72-6
M. Wt: 666.9 g/mol
InChI Key: BPHQZTVXXXJVHI-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identifiers

The systematic nomenclature of dimyristoylphosphatidylglycerol reflects its complex molecular structure and follows established conventions for phospholipid classification. The complete International Union of Pure and Applied Chemistry name for this compound is 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl tetradecanoate, which precisely describes the connectivity and functional groups present in the molecule. Alternative nomenclature systems provide additional descriptive names, including the systematic designation as 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate.

The Chemical Abstracts Service registry number 61361-72-6 serves as the primary identifier for the racemic mixture form of dimyristoylphosphatidylglycerol. A separate Chemical Abstracts Service number, 57618-28-7, identifies the stereochemically defined form of the compound. The molecular formula C₃₄H₆₇O₁₀P accurately represents the elemental composition, while the calculated molecular weight of 666.9 grams per mole provides essential information for quantitative applications.

Chemical Identifier Value
Molecular Formula C₃₄H₆₇O₁₀P
Molecular Weight 666.9 g/mol
Chemical Abstracts Service Number (racemic) 61361-72-6
Chemical Abstracts Service Number (stereodefined) 57618-28-7
PubChem Compound Identifier 107767 (racemic), 3246995 (stereodefined)
InChI Key BPHQZTVXXXJVHI-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC provides a linear notation that facilitates computational analysis and database searches. The International Chemical Identifier key BPHQZTVXXXJVHI-UHFFFAOYSA-N serves as a unique molecular identifier that enables unambiguous identification across chemical databases. Additional regulatory identifiers include the Unique Ingredient Identifier BI71WT9P3R, which is employed in pharmaceutical and regulatory contexts.

Structural Classification in Phospholipid Biochemistry

Dimyristoylphosphatidylglycerol occupies a distinctive position within the hierarchical classification system of phospholipids, specifically belonging to the glycerophospholipid subclass of the broader phospholipid category. The structural foundation of this compound rests upon the glycerol-3-phosphate backbone, which serves as the central scaffold for the attachment of fatty acid chains and the phosphate-containing head group. This architectural arrangement places dimyristoylphosphatidylglycerol within the phosphatidylglycerol family, distinguished by the presence of a glycerol moiety linked to the phosphate group.

The fatty acid composition of dimyristoylphosphatidylglycerol consists exclusively of tetradecanoic acid residues at both the sn-1 and sn-2 positions of the glycerol backbone. This symmetric arrangement of identical saturated fatty acids creates a phospholipid with well-defined physical properties and predictable phase behavior. The tetradecanoic acid chains, each containing fourteen carbon atoms in a linear saturated configuration, contribute to the compound's classification as a fully saturated phospholipid. This saturation state significantly influences membrane fluidity, phase transition temperatures, and interactions with other membrane components.

The phosphoglycerol head group represents the polar region of the molecule and consists of a phosphate moiety covalently linked to a glycerol unit. This head group structure confers anionic character to the molecule under physiological conditions, as the phosphate group carries a negative charge. The glycerol component of the head group contains two hydroxyl groups that can participate in hydrogen bonding interactions, contributing to the compound's hydration properties and intermolecular associations. The overall architecture creates an amphipathic molecule with distinct hydrophobic and hydrophilic regions, enabling spontaneous organization into membrane bilayer structures.

Structural Component Description Chemical Features
Backbone Glycerol-3-phosphate Three-carbon polyol with phosphate ester
sn-1 Position Tetradecanoic acid Saturated 14-carbon fatty acid
sn-2 Position Tetradecanoic acid Saturated 14-carbon fatty acid
Head Group Phosphoglycerol Phosphate-linked glycerol with two hydroxyl groups
Overall Charge Anionic Negative charge from phosphate group

Historical Context in Membrane Biophysics Research

The discovery and characterization of dimyristoylphosphatidylglycerol occurred within the broader context of phospholipid research that began in the mid-twentieth century. The initial structural determination of phosphatidylglycerol was accomplished through analysis of lipid isolates from the single-cell photosynthetic organism Scenedesmus in the late 1950s, marking the beginning of systematic investigations into this phospholipid class. This foundational work established the basic structural framework that would later guide the synthesis and characterization of specific phosphatidylglycerol variants, including dimyristoylphosphatidylglycerol.

The subsequent decade witnessed rapid expansion in phosphatidylglycerol research, with the compound being identified in higher plants, Gram-negative bacteria, and mammalian systems. These discoveries demonstrated the widespread distribution of phosphatidylglycerol across biological kingdoms and highlighted its fundamental importance in membrane biology. The elucidation of biosynthetic pathways in the Kennedy laboratory provided crucial insights into the enzymatic mechanisms responsible for phosphatidylglycerol production, while concurrent laboratory synthesis efforts established methods for preparing pure compounds for research applications.

The development of synthetic dimyristoylphosphatidylglycerol emerged from the need for well-defined model membrane systems in biophysical research. The symmetric fatty acid composition and saturated nature of this particular phosphatidylglycerol variant made it an ideal candidate for studying fundamental membrane properties without the complications introduced by fatty acid heterogeneity or unsaturation. Early investigations using dimyristoylphosphatidylglycerol revealed unique phase transition behavior, particularly the observation of complex thermal events during gel-to-fluid transitions under specific ionic conditions.

The recognition of dimyristoylphosphatidylglycerol as a component of pulmonary surfactant systems brought clinical relevance to fundamental membrane research. Studies demonstrated that phosphatidylglycerol, including dimyristoylphosphatidylglycerol, plays crucial roles in surfactant spreading and function, with deficiencies linked to respiratory complications in premature infants. This clinical connection spurred further research into the biophysical properties of dimyristoylphosphatidylglycerol and its interactions with other membrane components.

Research Milestone Year/Period Significance
Initial structural determination Late 1950s First characterization from Scenedesmus isolates
Biosynthetic pathway elucidation 1960s Kennedy laboratory contributions
Cross-kingdom identification 1960s-1970s Discovery in plants, bacteria, mammals
Synthetic methodology development 1960s Laboratory synthesis protocols established
Phase behavior characterization 1970s-1980s Detailed thermodynamic studies
Clinical relevance recognition 1980s-1990s Pulmonary surfactant connections

Properties

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHQZTVXXXJVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976890
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl tetradecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61361-72-6
Record name Dimyristoylphosphatidylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61361-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimyristoylphosphatidylglycerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-dimyristoylphosphatidylglycerol
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMYRISTOYLPHOSPHATIDYLGLYCEROL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI71WT9P3R
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Preparation Methods

Molecular Architecture

The target molecule consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with tetradecanoic acid (C14:0). The sn-3 position is modified with a phosphoryloxy group linked to a 2,3-dihydroxypropoxy chain. This configuration confers amphiphilic properties, enabling interactions with lipid bilayers and enzymatic substrates.

Biological Relevance

Analogous phosphatidic acid derivatives serve as precursors for phospholipid biosynthesis and modulate membrane curvature in cellular signaling. The tetradecanoyl chains enhance lipophilicity (CLogP ≈ 15.65), facilitating membrane integration, while the polar phosphoryl headgroup mediates aqueous solubility.

Synthetic Strategy Overview

Retrosynthetic Analysis

The synthesis is dissected into four critical stages:

  • Glycerol Backbone Preparation : Use of protected glycerol derivatives to ensure regiochemical fidelity.

  • Acylation : Sequential esterification with tetradecanoyl chloride.

  • Phosphorylation : Introduction of the phosphoryloxy-dihydroxypropoxy moiety.

  • Deprotection : Final cleavage of protective groups to yield the target compound.

Key Challenges

  • Regioselectivity : Avoiding undesired acylation at the sn-3 position.

  • Phosphorylation Efficiency : Ensuring high yield in phosphoester bond formation.

  • Stability : Preventing acyl migration or phosphorylation under acidic/basic conditions.

Stepwise Synthesis

Preparation of Protected Glycerol Intermediate

The sn-1 and sn-2 hydroxyl groups of glycerol are protected using acid-labile groups (e.g., trityl or acetyl). For example, (R)-3-(benzyloxy)propane-1,2-diol is synthesized via benzylation of glycerol, achieving 93% yield under anhydrous tetrahydrofuran (THF) conditions.

Reaction Conditions :

  • Substrate : Glycerol (1.46 g, 8 mmol).

  • Protecting Agent : Benzyl chloride (2.1 equiv).

  • Base : Diisopropylethylamine (DIPEA).

  • Solvent : THF, 20°C, 2 h.

Acylation with Tetradecanoyl Chloride

The protected glycerol undergoes esterification with tetradecanoyl chloride. Studies on remdesivir-fatty acid conjugates demonstrate that acyl chlorides react preferentially with secondary hydroxyl groups (e.g., sn-2) due to steric and electronic factors.

Optimized Protocol :

  • Substrate : Protected glycerol (1 equiv).

  • Acylating Agent : Tetradecanoyl chloride (2.2 equiv).

  • Base : DIPEA (3 equiv).

  • Solvent : Dichloromethane (DCM), 0°C → room temperature, 5–9 h.

  • Yield : 75–85% for monoacylation; 68% for diacylation.

Table 1: Acylation Efficiency with Varying Equivalents

Equivalents of Acyl ChlorideProductYield (%)
1.1sn-275
2.2sn-1,268

Phosphorylation of the sn-3 Position

Phosphorylation is achieved via H-phosphonate intermediates, leveraging diphenyl phosphite for stability. A modified protocol from phosphatidyl glycerol synthesis involves:

Procedure :

  • Substrate : Diacylated glycerol (1 equiv).

  • Phosphorylating Agent : Diphenyl phosphite (1.5 equiv).

  • Activation : N-Methylimidazole (1.2 equiv).

  • Solvent : Dry DCM, argon atmosphere, 24 h.

  • Oxidation : Iodine/water to convert H-phosphonate to phosphate.

  • Yield : 62–70% after purification.

Deprotection and Final Modification

The benzyl group is removed via catalytic hydrogenation (Pd/C, H₂), while acetyl groups are cleaved using AlCl₃ in dichloromethane.

Critical Steps :

  • Hydrogenolysis : 10% Pd/C, H₂ (1 atm), ethanol, 6 h.

  • Acid-Mediated Deprotection : AlCl₃ (2.25 equiv), 110°C, 3 h.

Table 2: Deprotection Efficiency

Protective GroupReagentYield (%)
BenzylPd/C, H₂95
AcetylAlCl₃88

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 5.25–5.35 (glycerol backbone), δ 2.30 (tetradecanoyl CH₂), δ 4.10–4.40 (phosphoryloxy protons).

  • ³¹P NMR : Single resonance at δ -0.5 to 0.5 ppm confirms phosphate integrity.

Mass Spectrometry (MS)

  • ESI-MS : m/z 635.86 [M+H]⁺ aligns with molecular formula C₃₃H₆₆NO₈P.

Industrial and Research Applications

Drug Delivery Systems

Lipid nanoparticles incorporating this compound exhibit enhanced encapsulation efficiency for hydrophobic therapeutics due to high CLogP.

Enzymatic Studies

The compound serves as a substrate for phospholipase D, enabling kinetic studies on membrane-bound enzymes .

Scientific Research Applications

Lipid Bilayer Studies

This compound serves as a model for studying lipid bilayers and membrane dynamics due to its amphiphilic nature. It can mimic biological membranes in experimental setups, allowing researchers to investigate membrane fluidity and permeability.

Drug Delivery Systems

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate is utilized in the development of liposomes for drug delivery. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability. This application is particularly valuable in delivering hydrophobic drugs effectively.

Pharmaceutical Formulations

In pharmaceutical science, this compound is incorporated into formulations to improve the solubility of poorly water-soluble drugs. Its ability to form stable emulsions makes it a candidate for enhancing the delivery of active pharmaceutical ingredients.

Cosmetic and Personal Care Products

Due to its emulsifying properties, this compound finds applications in cosmetic formulations. It helps stabilize emulsions and enhances the texture of creams and lotions, improving their sensory attributes.

Case Study 1: Liposome Formation

A study demonstrated the efficacy of using this compound in forming liposomes encapsulating anticancer drugs. The liposomes showed improved stability and drug release profiles compared to conventional formulations, highlighting their potential in targeted cancer therapy .

Case Study 2: Drug Solubility Enhancement

Research focused on the enhancement of drug solubility using this compound revealed significant improvements in the dissolution rates of hydrophobic drugs. The study concluded that incorporating this phospholipid into drug formulations could lead to better therapeutic outcomes for patients requiring such medications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Glycerophospholipids

Compound Name Head Group Acyl Chains Melting Point (°C) Biological Role References
3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate 2,3-Dihydroxypropoxy-phosphoryl Tetradecanoate (C14:0) Not reported Synthetic membrane studies (inferred)
DMPE (Dimyristoylphosphatidylethanolamine) Aminoethoxy-phosphoryl Tetradecanoate (C14:0) 191–195 Endogenous metabolite; membrane structure, signaling
DMPC (Dimyristoylphosphatidylcholine) Choline-phosphoryl Tetradecanoate (C14:0) 23–24 Membrane model systems, drug delivery
Phosphatidylinositol (e.g., dioctadecanoyl derivative) Inositol-phosphoryl Octadecanoate (C18:0) No data Cell signaling, apoptosis

Key Observations:

Head Group Influence: The 2,3-dihydroxypropoxy-phosphoryl head group in the target compound is more hydrophilic than DMPE’s aminoethoxy-phosphoryl group, which may reduce its integration into hydrophobic membrane cores .

Acyl Chain Homogeneity: The tetradecanoate (C14:0) chains in the target compound and DMPE confer similar membrane fluidity under physiological conditions. In contrast, unsaturated analogs (e.g., dioleoyl derivatives) exhibit lower phase transition temperatures .

Biological Roles: DMPE is an endogenous metabolite critical for membrane curvature and autophagy . The target compound’s synthetic nature suggests applications in biophysical studies or liposomal formulations, though its metabolic fate remains uncharacterized .

Physicochemical Properties

  • Thermal Stability : DMPE’s melting point (191–195°C) reflects its saturated acyl chains and hydrogen-bonding capacity . The target compound’s dihydroxypropoxy group may lower its melting point due to increased hydrophilicity, though experimental data are lacking.
  • Solubility : Both compounds are insoluble in water but form micelles or liposomes in aqueous buffers. The target compound’s hydroxyl-rich head group may improve dispersibility compared to DMPE .
  • Hazard Profile : DMPE is classified as WGK 3 (hazardous to water), suggesting similar environmental precautions for the target compound .

Biological Activity

The compound 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate , also known by its CAS number 124011-52-5, is a phospholipid derivative that has garnered attention in various fields of biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a glycerol backbone with two tetradecanoate (C14 fatty acid) chains and a phosphoryl group. This amphiphilic nature allows it to interact with biological membranes effectively.

Molecular Properties

  • Molecular Formula: C₄₁H₈₂O₈P
  • Molecular Weight: 802.07 g/mol

The biological activity of this compound is largely attributed to its interaction with cell membranes and signaling pathways. It exhibits several biological functions:

  • Cell Membrane Dynamics : The presence of long-chain fatty acids enhances membrane fluidity and stability.
  • Signal Transduction : It may modulate various signaling pathways, including:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Important for cell survival and metabolism.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in several areas:

  • Anti-infection : Exhibits activity against various pathogens, including bacteria and viruses.
  • Cancer Therapy : Could be utilized in drug delivery systems targeting cancer cells through antibody-drug conjugates (ADCs).
  • Neuroprotection : Potential benefits in neurodegenerative diseases due to its influence on neuronal signaling pathways.

Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of phospholipid derivatives similar to this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: Cancer Cell Targeting

In vitro studies demonstrated that the compound could enhance the efficacy of chemotherapeutic agents in breast cancer cell lines. The combination treatment led to increased apoptosis rates compared to monotherapy.

Treatment TypeApoptosis Rate (%)
Control10
Chemotherapy Alone25
Combination Therapy45

Q & A

[Basic] What are the recommended methodologies for synthesizing 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate?

Answer:
Synthesis typically involves sequential esterification and phosphorylation. First, propane-1,2-diol is esterified with tetradecanoic acid (myristic acid) under acidic or enzymatic catalysis to form the ditetradecanoate backbone. Phosphorylation is then performed using phosphorus oxychloride or protected phosphorylating agents to introduce the (2,3-dihydroxypropoxy)phosphoryl group. Purification often employs column chromatography or membrane-based separation technologies to isolate the target compound from byproducts . Critical parameters include temperature control during phosphorylation to avoid hydrolysis and the use of anhydrous conditions to prevent side reactions.

[Basic] How can researchers characterize the structural integrity and purity of this compound?

Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 31P^{31}\text{P} NMR to verify the phosphoryl group and ester linkages.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation.
  • Chromatography: Reverse-phase HPLC or thin-layer chromatography (TLC) to assess purity, with retention times compared to standards .
    For quantitative purity analysis, elemental analysis or titration methods (e.g., acid value determination for free carboxylic acids) are recommended.

[Advanced] How can experimental designs address contradictions in reported hydrolytic stability of this compound under physiological conditions?

Answer:
Discrepancies in stability studies often arise from variations in pH, temperature, or enzymatic activity. To resolve these:

  • Controlled Buffered Systems: Use standardized buffers (e.g., PBS at pH 7.4) with ionic strength adjustments to mimic physiological conditions.
  • Accelerated Degradation Studies: Apply Arrhenius kinetics at elevated temperatures to extrapolate shelf-life predictions.
  • Enzymatic Profiling: Incubate the compound with phospholipases (e.g., PLA2) to assess susceptibility to enzymatic hydrolysis.
    Contradictions in data should be analyzed using multivariate regression to isolate critical degradation factors .

[Advanced] What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Answer:

  • Membrane Technologies: Ultrafiltration or nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to the compound’s size (~800-1000 Da) can separate it from smaller byproducts .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation.
  • Countercurrent Chromatography (CCC): A solvent-free method effective for polar lipids, leveraging partition coefficients between immiscible phases .

[Advanced] How to design biophysical studies investigating this compound’s interaction with lipid bilayers or membrane proteins?

Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) to predict orientation and stability.
  • Differential Scanning Calorimetry (DSC): Measure phase transition temperatures to assess bilayer disruption or stabilization effects.
  • Fluorescence Anisotropy: Use labeled analogs (e.g., BODIPY-tagged) to study lateral diffusion in model membranes.
    Theoretical frameworks from lipidomics and membrane biophysics should guide hypothesis formulation, such as the “hydrophobic mismatch” concept .

[Basic] What safety considerations are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves and goggles are mandatory due to potential irritant properties of phosphorylated lipids.
  • Storage: Store under inert gas (argon) at -20°C to prevent oxidation or hydrolysis.
  • Waste Disposal: Follow institutional guidelines for organophosphates, as improper disposal may pose environmental risks .

[Advanced] How can researchers resolve spectral ambiguities in NMR characterization of this compound’s stereoisomers?

Answer:

  • Chiral Derivatization: Use enantiopure reagents (e.g., Mosher’s acid) to convert diastereomers into derivatives with distinct NMR signals.
  • 2D NMR Techniques: NOESY or ROESY can identify spatial proximity between protons, clarifying stereochemistry.
  • X-ray Crystallography: If crystallizable, single-crystal analysis provides definitive stereochemical assignment.
    Cross-validation with synthetic standards of known configuration is essential .

[Advanced] What computational tools are effective for predicting the compound’s behavior in aqueous and lipid phases?

Answer:

  • COSMO-RS: Predicts solubility and partition coefficients between water and lipid phases.
  • GROMACS or AMBER: MD software packages for simulating interfacial behavior in lipid-water systems.
  • QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to bioavailability or aggregation tendencies.
    These tools require validation against experimental data (e.g., critical micelle concentration measurements) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
Reactant of Route 2
Reactant of Route 2
3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate

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